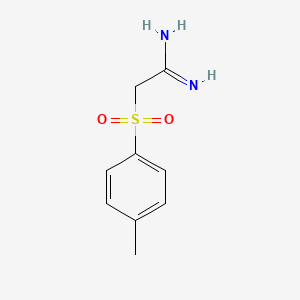

Tosyl-acetamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tosyl-acetamidine is a type of amidine . Amidines are organic compounds with the functional group RC(NR)NR2, where the R groups can be the same or different . They are the imine derivatives of amides .

Synthesis Analysis

The synthesis of acetamidines involves the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal . This yields a mixture of acetamidine and imidate ester depending on the temperature, solvent, and structure of the primary amine . The formation of imidate ester can be suppressed by performing the reaction in the presence of excess dimethyl amine, yielding acetamidine as the exclusive product . Acetylacetone reacted with this compound to give the corresponding 2-aminopyridines .Molecular Structure Analysis

The molecular structure of acetamidinium salts, which include this compound, was established by X-ray diffraction analysis .Chemical Reactions Analysis

Tosylates, such as this compound, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . In reactions involving acetamidines, the α-carbon atom of the amidine is included in the ring of the obtained heterocycle .Physical And Chemical Properties Analysis

Acetamidinium salts, including this compound, were characterized by elemental analysis, mass spectrometry, NMR, and - in the case of energetic salts - DTA . The hygroscopicities of these salts were evaluated in 90% humidity . The acetamidinium salts with 2D layered structures show a lack of hygroscopicity, and the compounds with 3D type of structure and possessing rather large cavities are quite hygroscopic .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis : Tosyl-acetamidine is involved in various chemical reactions, such as the Smiles rearrangement, where it undergoes nucleophilic attack to form derivatives (Ono, Araya, & Tamura, 1990). Similarly, it plays a role in the synthesis of cyclic analogs of glutamic acid, demonstrating its utility in organic synthesis (Trigalo, Molliex, Champion, & Azerad, 1991).

Cellular and Biological Studies : In cellular studies, this compound has been explored for its protective effects against toxicity. For instance, it has been investigated for its efficacy in preventing toxic effects in cell systems (Doebler, 2004).

Pharmacological Applications : this compound derivatives, like N‐(3‐(aminomethyl)benzyl)acetamidine, have been studied for their potential in treating stroke by inhibiting certain enzymes involved in brain injury (Parmentier et al., 1999).

Material Science and Analytical Chemistry : The compound is also significant in the field of material science and analytical chemistry, such as in the functionalization of starch (Dicke, Rahn, Haack, & Heinze, 2001) and in methods for the preparation of n-tosyl amides and lactams (Tanner & Somfai, 1988).

Organic Chemistry : Its role in organic chemistry is further highlighted in studies on amidine rearrangement and hydrolysis mechanisms, providing insights into complex chemical processes (Ono, Aoki, & Tamura, 1990), (Morgan, Mccague, & Whiting, 1996).

Safety and Hazards

Acetamidine, a compound related to Tosyl-acetamidine, is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECBPOQILEOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)

![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)

![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)

![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)